N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
Description
N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an acetylphenyl group, a chlorine atom, and an isothiazolidinyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S/c1-11(22)12-2-4-13(5-3-12)20-18(24)15-7-6-14(10-16(15)19)21-17(23)8-9-27(21,25)26/h2-7,10H,8-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPRWZAEILPLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylphenyl)amine. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chlorine atom. The final step involves the cyclization reaction with 3-oxo-2-isothiazolidinyl-1,1-dioxide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-acetylphenyl)-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid, while substitution with an amine could produce N-(4-acetylphenyl)-2-amino-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The isothiazolidinyl moiety is particularly important for binding to active sites, while the acetylphenyl and chlorine groups modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYLPHENYL)-3-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
- 4-CHLORO-N-(2,3-DIMETHYLPHENYL)-3-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
- 4-CHLORO-N-(2,5-DIMETHYLPHENYL)-3-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
Uniqueness
N-(4-ACETYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylphenyl group enhances its ability to interact with biological targets, while the chlorine atom and isothiazolidinyl moiety contribute to its reactivity and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
